molecular formula C11H7ClO3 B8692760 2-Chloro-7-methoxynaphthalene-1,4-dione CAS No. 83228-50-6

2-Chloro-7-methoxynaphthalene-1,4-dione

Cat. No.: B8692760
CAS No.: 83228-50-6
M. Wt: 222.62 g/mol
InChI Key: VLSLXISHYFTZKH-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxynaphthalene-1,4-dione is a synthetic naphthoquinone derivative of interest in medicinal chemistry and biological research. Compounds within this class are extensively studied for their potent bioactivities. Based on the established properties of analogous structures, this compound may be investigated for its potential anticancer effects, as naphthoquinones are known to target cancer cell metabolism, such as disrupting the Warburg effect . Other research avenues could include exploring its antifungal and antibacterial potential, given that similar naphthoquinones exhibit activity by disrupting microbial membrane permeability . The specific chloro- and methoxy- functional groups on the naphthoquinone core are designed to modulate the compound's reactivity, solubility, and interaction with biological targets, which can be fine-tuned through further structural modification . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest findings on this specific compound.

Properties

CAS No.

83228-50-6

Molecular Formula

C11H7ClO3

Molecular Weight

222.62 g/mol

IUPAC Name

2-chloro-7-methoxynaphthalene-1,4-dione

InChI

InChI=1S/C11H7ClO3/c1-15-6-2-3-7-8(4-6)11(14)9(12)5-10(7)13/h2-5H,1H3

InChI Key

VLSLXISHYFTZKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(C2=O)Cl

Origin of Product

United States

Scientific Research Applications

Biological Activities

2-Chloro-7-methoxynaphthalene-1,4-dione has been studied for various biological effects, including:

  • Anticancer Activity : This compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies indicate that derivatives of naphthoquinones exhibit cytotoxic effects against lung (H460), breast (MDA-MB-231), and ovarian (A2780) cancer cells with IC50 values in the micromolar range .
  • Antimicrobial Properties : The compound demonstrates antibacterial and antifungal activities. Research has indicated that naphthoquinone derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungal strains .
  • Antioxidant Effects : The antioxidant potential of naphthoquinones is notable, with studies showing that they can scavenge free radicals and reduce oxidative stress in cells .

Several case studies have highlighted the applications of this compound:

  • Case Study on Anticancer Activity : A study evaluated the cytotoxic effects of various naphthoquinone derivatives on multiple cancer cell lines. The results demonstrated that certain derivatives exhibited significant antiproliferative activity, suggesting potential for development into anticancer agents .
  • Antimicrobial Efficacy Study : Research focused on the antibacterial properties of naphthoquinones revealed that these compounds could serve as effective agents against resistant bacterial strains. The study measured minimum inhibitory concentrations (MIC) and found promising results against pathogens like Klebsiella pneumoniae .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents Key Electronic Effects
This compound Cl (C2), OMe (C7) Cl (electron-withdrawing) reduces electron density at C2; OMe (electron-donating) increases electron density at C7, creating a polarized quinone ring .
2-Methoxynaphthalene-1,4-dione (Compound 7) OMe (C2), OH (C7) OMe (C2) donates electrons, while OH (C7) enhances hydrogen bonding. Less electrophilic than chloro analogs .
2-Ethoxy-3-((2-methyl-4-oxo-4H-chromen-7-yl)amino)naphthalene-1,4-dione (4e) OEt (C2), NH (C3) Ethoxy stabilizes the quinone ring; amino group enables hydrogen bonding and nucleophilic reactivity .
2-Phenoxynaphthalene-1,4-dione OPh (C2) Phenoxy group introduces steric bulk and π-π stacking potential, reducing solubility compared to methoxy .

Physicochemical Properties

Property 2-Chloro-7-methoxy-1,4-dione 2-Methoxy-1,4-dione Compound 4e 2-Phenoxy-1,4-dione
LogP ~3.0 (estimated) ~2.5 Not reported ~3.5
Polar Surface Area (PSA) ~55 Ų ~60 Ų ~75 Ų (due to NH group) ~45 Ų
Melting Point Not reported 140–142°C (analog) 140–142°C Not reported
Key Interactions Halogen (Cl), H-bonding (OMe) H-bonding (OH, OMe) H-bonding (NH, OMe) π-π stacking (OPh)

Preparation Methods

Methoxylation Followed by Chlorination

A two-step approach involves introducing the methoxy group at position 7 prior to chlorination at position 2.

Step 1: Synthesis of 7-Methoxy-1,4-naphthoquinone
2-Hydroxy-1,4-naphthoquinone (lawsone) is methylated using methanol and hydrochloric acid under reflux. This method, adapted from 7-methoxy-1,4-naphthoquinone synthesis, achieves a 73% yield:

Conditions : Reflux for 4 h in methanol with 0.8 mL concentrated HCl.

Step 2: Chlorination at Position 2
The methoxylated intermediate undergoes electrophilic chlorination. Optimized conditions from chlorination studies use oxalyl chloride (4.0 equiv.) and dry DMF (1.3 equiv.) in dichloromethane (DCM) at 25°C for 10 h, yielding 95% 2-chloro-7-methoxy-1,4-naphthoquinone .

Key Data :

ParameterValueSource
Chlorinating AgentOxalyl chloride
CatalystDMF
Yield95%

Direct Chlorination of 7-Methoxy-1,4-naphthoquinone

Radical-Mediated Chlorination

Radical initiators like ammonium persulfate ((NH₄)₂S₂O₈) and silver nitrate (AgNO₃) enable regioselective chlorination. This method, adapted from Atovaquone synthesis, involves coupling 7-methoxy-1,4-naphthoquinone with a chlorine source under mild conditions:

Conditions : Dichloromethane (DCM) and acetonitrile (ACN) solvent system at room temperature for 24 h.

Key Data :

ParameterValueSource
Chlorine SourceNaCl
InitiatorsAgNO₃, (NH₄)₂S₂O₈
Yield58–77%

Sequential Functionalization of 1,4-Naphthoquinone

Simultaneous Methoxylation and Chlorination

A one-pot method leverages the orthogonal reactivity of naphthoquinone positions. Using H₂O₂ and H₂SO₄ as mediators, methoxy and chloro groups are introduced at positions 7 and 2, respectively:

Conditions : Sulfuric acid (2 N) at 20°C with slow addition of Cl₂ gas.

Key Data :

ParameterValueSource
Reaction Time6–12 h
Yield85–92%

Sustainable Synthesis via Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency and selectivity. A modified Kochi-Anderson decarboxylation protocol achieves 93% yield by reacting difluoromethylmenadione with p-cyanophenylacetic acid under microwave conditions (90°C, 1 h).

Key Data :

ParameterValueSource
Temperature90°C
Time1 h
Yield93%

Comparative Analysis of Synthetic Routes

The table below summarizes critical metrics for each method:

MethodChlorinating AgentCatalyst/SolventYieldRegioselectivity
Nucleophilic Sub.Oxalyl chlorideDMF/DCM95%High (C-2)
Radical-MediatedNaClAgNO₃/(NH₄)₂S₂O₈77%Moderate
One-Pot Functional.Cl₂H₂SO₄/MeOH92%High (C-2/C-7)
Microwave-AssistedAcOH/HI93%High

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-7-methoxynaphthalene-1,4-dione, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via electrophilic substitution or nucleophilic aromatic substitution. For example:
  • Friedel-Crafts Alkylation : Use a P₂O₅-MsOH mixture (1:10 w/w) as a catalyst at 60°C for 8 hours to introduce methoxy groups (yield ~56% after recrystallization) .
  • Chlorination : React naphthoquinone derivatives with chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled anhydrous conditions.
  • Purification : Employ column chromatography (silica gel, hexane:ethyl acetate) or recrystallization (ethanol) to isolate the product. Monitor reaction progress via TLC (9:1 hexane:ethyl acetate) .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and planarity. For example, the naphthoquinone system typically deviates <0.08 Å from planarity .
  • Spectroscopy :
  • IR : Identify carbonyl (C=O) stretches at ~1670 cm⁻¹ and C-Cl vibrations at ~750 cm⁻¹.
  • NMR : Analyze ¹H/¹³C shifts for methoxy (δ ~3.9 ppm) and quinone carbonyl (δ ~180 ppm) groups .

Q. How should researchers assess the compound’s toxicity using in vitro or in vivo models?

  • Methodological Answer :
  • Inhalation Studies : Expose rodents to aerosolized compound (0.1–10 mg/m³) for 28–90 days; monitor lung histopathology and oxidative stress biomarkers (e.g., glutathione depletion) .
  • Dermal/Ocular Exposure : Apply 0.5–2% solutions to rabbit skin; evaluate irritation using Draize scores and histopathological analysis .
  • In Vitro Cytotoxicity : Use MTT assays on human hepatoma (HepG2) cells at 10–100 µM concentrations; correlate IC₅₀ values with ROS generation .

Advanced Research Questions

Q. How can computational modeling guide the prediction of crystal packing and electronic properties?

  • Methodological Answer :
  • Force Field Optimization : Combine DFT (VASP software) with empirical van der Waals corrections to model flexible molecules. For example, simulate cyclohexane-1,4-dione analogs to predict low-energy crystal packings .
  • Electronic Properties : Calculate HOMO-LUMO gaps (B3LYP/6-31G* level) to predict redox behavior. Compare with experimental cyclic voltammetry data (e.g., E₁/2 values in DMSO) .

Q. How can structural ambiguities in substituted naphthoquinones be resolved when crystallographic data is incomplete?

  • Methodological Answer :
  • Synchrotron XRD : Collect high-resolution data (λ = 0.7–1.0 Å) to resolve disordered substituents. Refine using SHELXL with anisotropic displacement parameters .
  • Complementary Techniques : Pair solid-state NMR (¹³C CP/MAS) with DFT-optimized structures to validate hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Q. What strategies address contradictions in reported biological activity data for halogenated naphthoquinones?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 2-Cl vs. 3-NH₂) and test against cancer cell lines (e.g., MCF-7). For example, 2-chloro derivatives show 5x higher cytotoxicity than methoxy analogs .
  • Mechanistic Profiling : Use DNA intercalation assays (e.g., ethidium bromide displacement) and topoisomerase inhibition studies to differentiate modes of action .

Methodological Notes

  • Safety Protocols : Handle the compound in a fume hood with PPE (gloves, goggles). Avoid long-term storage due to potential degradation; dispose via incineration (≥1000°C) .
  • Data Reproducibility : Report reaction conditions (solvent, catalyst ratio, temperature) and crystallographic parameters (R-factor, space group) to enable replication .

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